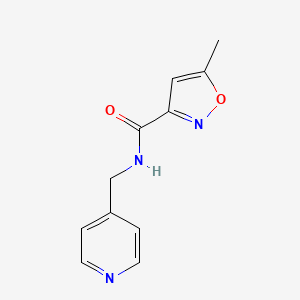
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide, also known as PBOX-15, is a small molecule compound that has gained attention in the scientific community due to its potential as an anticancer agent. This compound has been synthesized using various methods and has been extensively studied for its biochemical and physiological effects on cancer cells.
Mecanismo De Acción
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to induce apoptosis in cancer cells through the activation of the intrinsic apoptotic pathway. This pathway is initiated by the release of cytochrome c from the mitochondria, which activates caspase-9 and subsequently caspase-3, leading to cell death. 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell proliferation, apoptosis, and inflammation. Inhibition of this pathway can lead to the suppression of tumor growth.
Biochemical and Physiological Effects
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to selectively bind to cancer cells and induce apoptosis, while having minimal effects on normal cells. This selectivity is thought to be due to the overexpression of certain proteins in cancer cells, such as Hsp90 and GRP78, which 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to target. In addition, 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been shown to inhibit the migration and invasion of cancer cells, which is important in preventing metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide in lab experiments is its selectivity for cancer cells, which allows for the study of cancer-specific effects. Another advantage is its potential as a diagnostic tool, as it can be used for imaging purposes. However, one limitation of using 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide. One direction is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another direction is the study of 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide in combination with other anticancer agents, such as chemotherapy drugs and radiation therapy, to determine if it can enhance their effects. In addition, further studies are needed to determine the safety and efficacy of 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide in vivo, as well as its potential as a diagnostic tool.
Métodos De Síntesis
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide can be synthesized using various methods, including the reaction of 5-methylisoxazole-3-carboxylic acid with pyridine-4-carboxaldehyde in the presence of a coupling agent such as EDCI or DCC. This reaction results in the formation of a Schiff base, which is then reduced to form 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide. Other methods include the reaction of 5-methylisoxazole-3-carboxylic acid with pyridine-4-carboxylic acid hydrazide in the presence of a coupling agent, as well as the reaction of 5-methylisoxazole-3-carboxylic acid with 4-(chloromethyl)pyridine hydrochloride in the presence of a base.
Aplicaciones Científicas De Investigación
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been extensively studied for its potential as an anticancer agent. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has also been studied for its potential as a radiosensitizer, as it has been shown to enhance the effects of radiation therapy on cancer cells. In addition, 5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide has been studied for its potential as a diagnostic tool, as it has been shown to selectively bind to cancer cells and can be used for imaging purposes.
Propiedades
IUPAC Name |
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-8-6-10(14-16-8)11(15)13-7-9-2-4-12-5-3-9/h2-6H,7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYLIPXCOVRWFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Methoxy-3-[(4-methylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B7467751.png)

![N-[4-(difluoromethoxy)phenyl]-2-[1-(2,4-dimethylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B7467765.png)


![[2-(4-bromo-2-fluoroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467784.png)
![3-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-(3-fluorophenyl)propanamide](/img/structure/B7467786.png)
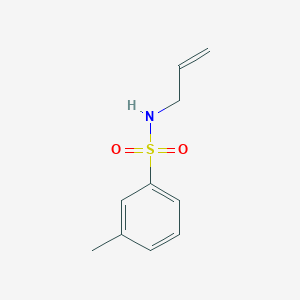
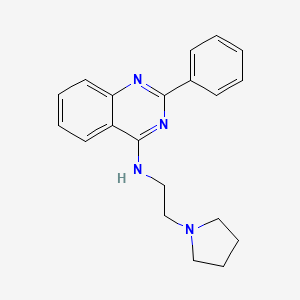
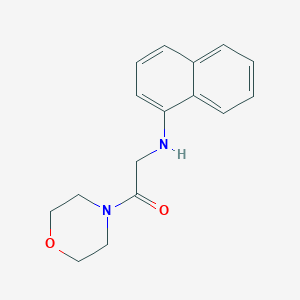
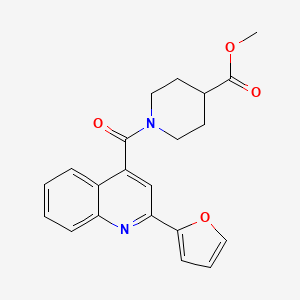
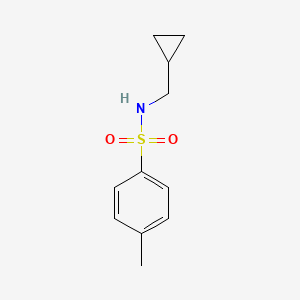
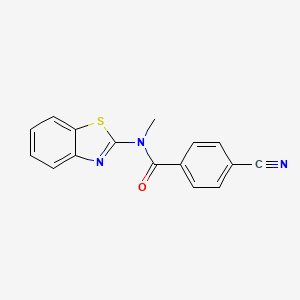
![[2-(Butylamino)-2-oxoethyl] 2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanylbenzoate](/img/structure/B7467833.png)